(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S,4R,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
The compound (2R,3R,4S,5S,6R)-2-[[(1R,2S,3S,4R,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex carbohydrate derivative. It is characterized by multiple hydroxyl groups and a bicyclic structure, which contribute to its unique chemical properties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S,6R)-2-[[(1R,2S,3S,4R,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic core.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents such as osmium tetroxide or hydrogen peroxide.
Glycosylation: Attachment of the oxane ring to the bicyclic structure through glycosidic bond formation, often using glycosyl donors and acceptors in the presence of a catalyst like silver triflate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Continuous flow reactors: For efficient and scalable reactions.
Purification techniques: Such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where hydroxyl groups are converted to carbonyl groups using oxidizing agents like pyridinium chlorochromate.
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: Hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions
Oxidizing agents: Pyridinium chlorochromate, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Silver triflate, palladium on carbon.
Major Products
Oxidation products: Aldehydes, ketones.
Reduction products: Alcohols.
Substitution products: Tosylates, esters.
Scientific Research Applications
Chemistry
Synthesis of complex carbohydrates: Used as a building block in the synthesis of more complex carbohydrate structures.
Study of reaction mechanisms: Provides insights into the mechanisms of glycosylation and hydroxylation reactions.
Biology
Enzyme studies: Used as a substrate to study the activity of glycosidases and other carbohydrate-processing enzymes.
Cell signaling: Investigated for its role in cell signaling pathways involving carbohydrates.
Medicine
Drug development: Potential use in the development of drugs targeting carbohydrate-processing enzymes.
Diagnostics: Used in the development of diagnostic tools for detecting carbohydrate-related diseases.
Industry
Biomaterials: Potential use in the development of biomaterials with specific carbohydrate structures.
Food industry: Investigated for its role in the modification of food carbohydrates.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The hydroxyl groups and glycosidic bonds play a crucial role in these interactions, facilitating binding to enzyme active sites and influencing enzyme activity. The bicyclic structure may also contribute to the compound’s stability and specificity in binding.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S,4R,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol: Similar in structure but may differ in the arrangement of hydroxyl groups or the bicyclic core.
Other carbohydrate derivatives: Compounds with similar glycosidic bonds and hydroxyl groups but different core structures.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl groups and the presence of a bicyclic structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H20O10 |
---|---|
Molecular Weight |
324.28 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S,4R,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H20O10/c13-1-3-5(14)7(16)9(18)11(20-3)22-10-8(17)6(15)4-2-19-12(10)21-4/h3-18H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1 |
InChI Key |
JRODTFVQBXDCEE-LIZSDCNHSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Origin of Product |
United States |
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